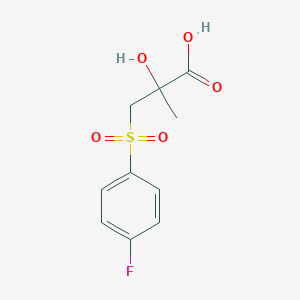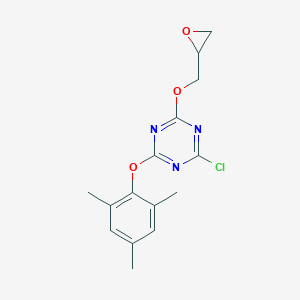
1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- is not fully understood, but studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound may also act as a drug delivery system by encapsulating drugs and releasing them in a controlled manner.
生化学的および生理学的効果
Studies have reported that 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- has low toxicity and does not cause significant biochemical or physiological effects in vitro. However, more studies are needed to determine the long-term effects of this compound in vivo.
実験室実験の利点と制限
The advantages of using 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- in lab experiments include its low toxicity, potential anticancer activity, and ability to encapsulate and release drugs in a controlled manner. However, the limitations of using this compound in lab experiments include its limited solubility in water and potential for degradation over time.
将来の方向性
There are several future directions for the study of 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)-. These include:
1. Further studies to understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
2. Development of new drug delivery systems using 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)-.
3. Study of the potential environmental applications of this compound, including its ability to remove heavy metals from water.
4. Development of new materials using 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)-, including polymers and coatings.
5. Further studies to determine the long-term effects of this compound in vivo.
Conclusion
In conclusion, 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- is a chemical compound that has shown promising results in scientific research for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications.
科学的研究の応用
1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to inhibit the growth of cancer cells. 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- has also been studied for its potential application as a drug delivery system due to its ability to encapsulate and release drugs in a controlled manner. In material science, this compound has been studied for its potential application in the development of new materials, including polymers and coatings. In environmental science, 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- has been studied for its ability to remove heavy metals from water.
特性
CAS番号 |
125025-92-5 |
|---|---|
製品名 |
1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- |
分子式 |
C15H16ClN3O3 |
分子量 |
321.76 g/mol |
IUPAC名 |
2-chloro-4-(oxiran-2-ylmethoxy)-6-(2,4,6-trimethylphenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C15H16ClN3O3/c1-8-4-9(2)12(10(3)5-8)22-15-18-13(16)17-14(19-15)21-7-11-6-20-11/h4-5,11H,6-7H2,1-3H3 |
InChIキー |
YHFMAXJNKLYVON-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=NC(=N2)OCC3CO3)Cl)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=NC(=N2)OCC3CO3)Cl)C |
その他のCAS番号 |
125025-92-5 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

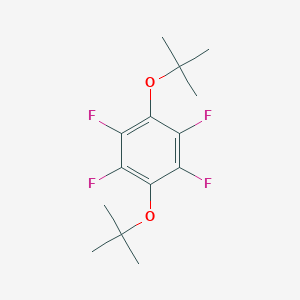
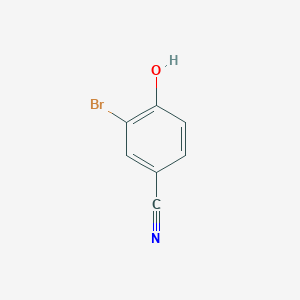
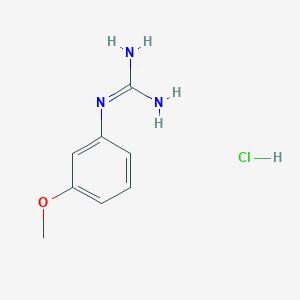

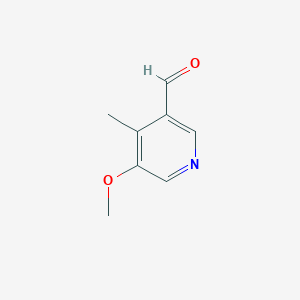
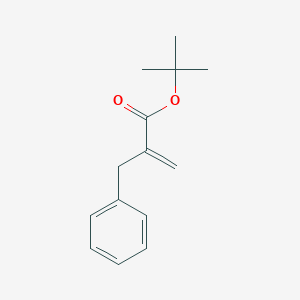
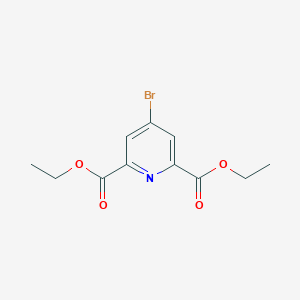
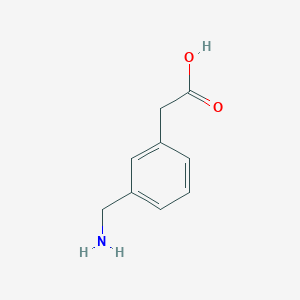
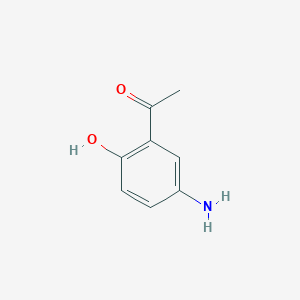

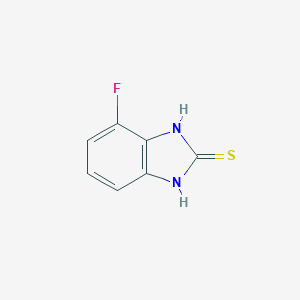
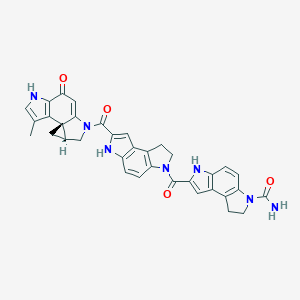
![2-Ethyl-1H-imidazo[4,5-f]quinoxaline](/img/structure/B56853.png)
